2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
2-Isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Imidazole core: A five-membered aromatic ring with two nitrogen atoms, substituted with a methyl group at position 1 and a sulfonamide group at position 3.
- Triazine moiety: A six-membered 1,3,5-triazine ring linked to the imidazole via a methylene bridge. The triazine is further substituted with methoxy (4-position) and pyrrolidin-1-yl (6-position) groups.
- Isopropyl chain: Attached to the imidazole’s nitrogen at position 2.
This compound’s design integrates pharmacophores common in medicinal chemistry: sulfonamides (known for enzyme inhibition) and triazines (valued for hydrogen-bonding interactions).
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3S/c1-11(2)14-20-13(10-22(14)3)27(24,25)17-9-12-18-15(21-16(19-12)26-4)23-7-5-6-8-23/h10-11,17H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYPYLASLYECEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is C16H25N7O3S, with a molecular weight of 395.48 g/mol. Its structure includes an imidazole ring, a triazine moiety, and a sulfonamide group, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N7O3S |
| Molecular Weight | 395.48 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
Anticancer Activity
Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, sulfonamide derivatives have been linked to cytotoxic effects against various cancer cell lines. The presence of the pyrrolidine ring may enhance these effects due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial activity. Compounds containing this moiety have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. The specific activity of this compound against various microbial strains remains to be thoroughly investigated but holds promise based on the established activity of similar compounds.
Enzyme Inhibition
The triazine and imidazole components of the molecule suggest potential as enzyme inhibitors. For example, research on related compounds has shown inhibition of histone methyltransferases and other key enzymes involved in epigenetic regulation and signal transduction pathways.
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the cytotoxic effects of a series of sulfonamide derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 5 to 20 µM against various cancer types, suggesting a significant potential for further development.
Study 2: Antimicrobial Efficacy
In a comparative analysis of sulfonamide derivatives, researchers found that certain modifications led to enhanced antimicrobial potency. The study reported minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus, indicating that modifications similar to those in our compound could yield promising results.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- Sulfonamide Group : Essential for antimicrobial activity.
- Pyrrolidine Ring : May enhance cytotoxic effects through improved cellular uptake or target interaction.
- Triazine Moiety : Could contribute to enzyme inhibition and modulation of signaling pathways.
Scientific Research Applications
Research into the biological activity of this compound indicates several areas of interest:
Anticancer Activity
Compounds with similar structural features have demonstrated significant anticancer properties. For example:
- Study Findings : A study published in Cancer Research evaluated the cytotoxic effects of a series of sulfonamide derivatives against human cancer cell lines. The results showed IC50 values ranging from 5 to 20 µM against various cancer types, indicating substantial potential for development.
Enzyme Inhibition
The presence of triazine and imidazole components suggests potential as enzyme inhibitors. Related compounds have shown inhibition of histone methyltransferases and other enzymes involved in epigenetic regulation and signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Functional Group | Role in Activity |
|---|---|
| Sulfonamide Group | Essential for antimicrobial activity |
| Pyrrolidine Ring | May enhance cytotoxic effects |
| Triazine Moiety | Could contribute to enzyme inhibition |
Case Studies and Research Insights
- Anticancer Activity : In vitro studies indicated that sulfonamide derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for further development in cancer therapy.
- Antimicrobial Efficacy : Research on related compounds demonstrated enhanced antimicrobial activity through structural modifications, indicating that this compound could be effective against resistant microbial strains.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Ring
The 1,3,5-triazine core is highly electrophilic due to electron-withdrawing substituents (methoxy and pyrrolidinyl groups). Key reactions include:
Methoxy Group Replacement
The methoxy group at the 4-position undergoes nucleophilic substitution under acidic or basic conditions:
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Amines (e.g., pyrrolidine) | Methoxy → amino substitution . |
| Basic (NaOH, K₂CO₃) | Thiophenol | Methoxy → thioether formation . |
Pyrrolidinyl Group Reactivity
The pyrrolidin-1-yl group at the 6-position stabilizes the triazine ring but can undergo alkylation or acylation under strong electrophilic conditions .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid/base reactions and hydrolysis:
Hydrolysis
Under extreme conditions, the sulfonamide bond cleaves:
-
Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases.
Salt Formation
The sulfonamide’s NH group reacts with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability .
Imidazole Ring Reactions
The 1-methylimidazole ring exhibits moderate aromaticity and participates in:
Electrophilic Substitution
Coordination Chemistry
The imidazole nitrogen can coordinate with metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes used in catalytic applications .
Coupling Reactions
The methylene bridge (-CH₂-) between the triazine and imidazole moieties facilitates cross-coupling:
Buchwald–Hartwig Amination
-
Catalyst : Pd
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s imidazole-triazine hybrid distinguishes it from other sulfonamide derivatives. Key comparisons include:
Table 1: Core Structure and Substituent Analysis
*From : N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide.
Key Observations:
Functional Group Impact on Properties
Table 2: Predicted Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | ~495 | 2.1 | Moderate |
| Compound | ~950 | 4.8 | Low |
| (1006994-26-8) | ~400 | 1.5 | High |
*Calculated using fragment-based methods (e.g., Crippen’s method).
Q & A
Q. How can the synthesis of this compound be designed, and what are the critical steps to ensure purity?
The synthesis likely involves multi-step reactions, starting with the functionalization of the 1,3,5-triazine core. Key steps include:
- Methoxy and pyrrolidine substitution on the triazine ring via nucleophilic aromatic substitution (NAS) under controlled pH and temperature .
- Sulfonamide coupling between the imidazole sulfonyl chloride and the triazine-methylamine intermediate, requiring anhydrous conditions and catalysts like triethylamine (TEA) .
- Purification via column chromatography or recrystallization to isolate the final product, monitored by TLC and validated by HPLC (>95% purity) .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions on the triazine and imidazole rings .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities .
Q. How can reaction conditions (e.g., solvent, temperature) be optimized for the triazine functionalization step?
- Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and reagent stoichiometry .
- Monitor reaction progress via TLC and optimize for maximal yield (>80%) while minimizing byproducts (e.g., unsubstituted triazine derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electrophilic triazine C-4 position) .
- Molecular Docking : Simulate interactions with enzymes (e.g., bacterial dihydropteroate synthase for sulfonamide activity) using software like AutoDock Vina .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine -NMR with -NMR or 2D-COSY to resolve overlapping signals in the triazine-imidazole region .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm substituent orientation .
Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?
- Conduct accelerated degradation studies :
- Acidic/basic hydrolysis (pH 1–13 at 40°C) monitored by HPLC .
- Oxidative stability testing with or UV light .
Q. What mechanistic insights explain unexpected byproducts during sulfonamide coupling?
- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., sulfonyl chloride hydrolysis).
- Isolation and Characterization : Identify byproducts (e.g., dimerized sulfonamides) via HRMS and propose steric or electronic mitigation strategies .
Q. How can the compound’s metabolic pathways be investigated in vitro?
- Liver Microsome Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .
- Stable Isotope Labeling : Track metabolic transformations using -labeled analogs .
Methodological Notes
- Synthetic Reproducibility : Document exact stoichiometry and reaction times, as minor deviations in triazine substitution can lead to structural isomers .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate spectroscopic data with substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
